molecular formula C4H11N B042293 tert-Butylamine CAS No. 75-64-9

tert-Butylamine

Cat. No.: B042293
CAS No.: 75-64-9
M. Wt: 73.14 g/mol
InChI Key: YBRBMKDOPFTVDT-UHFFFAOYSA-N
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Description

TERT-BUTYLAMINE is an organic chemical compound with the formula (CH₃)₃CNH₂. It is a colorless liquid with a typical amine-like odor. This compound is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine, and isobutylamine .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that tert-Butylamine can form a Lewis acid-base adduct with borane . This suggests that this compound may interact with other biomolecules in a similar manner, potentially influencing biochemical reactions.

Molecular Mechanism

It is known to form an adduct with borane, suggesting that it may interact with other biomolecules in a similar manner

Properties

IUPAC Name

2-methylpropan-2-amine
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InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3
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InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)N
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Molecular Formula

C4H11N
Record name TERT-BUTYLAMINE
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Related CAS

10017-37-5 (hydrochloride), 60469-70-7 (hydrobromide), 63302-54-5 (sulfate[2:1])
Record name Erbumine [INN]
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DSSTOX Substance ID

DTXSID5024681
Record name tert-Butylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an amine odor; [HSDB]
Record name TERT-BUTYLAMINE
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Boiling Point

111.9 °F at 760 mmHg (NTP, 1992), 44 - 46 °C
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Flash Point

50 °F (NTP, 1992), -8 °C, 16 °F (-8 °C) (closed cup)
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Solubility

Very soluble (NTP, 1992), Miscible with alcohol and ether; soluble in chloroform, Sol in common organic solvents, In water, 1X10+6 mg/L at 25 °C /miscible/
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Density

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6958 at 20 °C/4 °C
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR= 1)
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Vapor Pressure

568.7 mmHg (USCG, 1999), 372.0 [mmHg], 372 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

75-64-9
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Melting Point

-89.5 °F (NTP, 1992), -72.65 °C
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Synthesis routes and methods I

Procedure details

A mixture of the N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine (130 mg, 0.34 mmol) in CH3CN (1 mL) and H2O (1 mL) was treated with 1 M H2SO4 (0.5 mL) resulting in a light yellow solution. The reaction flask was placed in an oil bath and heated to 78° C. After 4 h, an aliquot of the reaction mixture was partitioned between EtOAc and 10% NaHCO3 and analyzed by HPLC. HPLC analysis showed that all of the starting material had been consumed and only a trace of the desired product formed (mainly aldehyde with t-butylamine still intact). After stirring for 20 h at 78° C., HPLC analysis still showed only a trace of the desired product (<2%). The reaction was stopped at this point.
Name
N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butylamine was prepared by charging tert-butylamine (0.31 L, 2.94 mol) to a reaction vessel containing MTBE (2.27 L). The solution was stirred at ambient temperature and then charged into a second reaction vessel containing 3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid (1.13 Kg, 267 mol) and MTBE (2.54 L). The temperature was maintained between 20-30° C. during the addition, the residual tert-butylamine was washed in with MTBE (0.57 L). The reaction mixture was heated to 38-40° C. for 3 hours under a nitrogen atmosphere. The reaction mixture was cooled to 18-25° C. over 1-2 hours and then held until crystallisation occurred. The product was isolated by filtration washed twice with MTBE (2.28 L), and dried in a vacuum oven at 38-40° C. This resulted in (1.32 Kg, 100% yield) of the title compound.
Quantity
0.31 L
Type
reactant
Reaction Step One
Name
3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid
Quantity
1.13 kg
Type
reactant
Reaction Step Two
Name
Quantity
2.54 L
Type
solvent
Reaction Step Two
Name
Quantity
2.27 L
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

In a similar manner to the preparation of 18, compound 34 was obtained from 4′-(2,3-epoxy-propoxy)-3,4-methylenedioxy-chalcone, 17 (1 g, 2.9 mmol) and tert-butyl amine (0.93 mL, 9 mmol) in dry methanol (80 mL). Yield 1 g (84%); mp 122-piperazine 124° C.; MS (FAB) 398 (M++1); IR (KBr) 3401, 1660; 1H NMR (300 MHz, CDCl3) δ 8.00 (d, J=8.7 Hz, 2H), 7.71 (d, J=15.6 Hz, 1H), 7.37 (d, J=15.6 Hz, 1H), 7.16 (s, 1H), 7.11 (d, J=8.1 Hz, 1H), 6.99 (d, J=8.7 Hz, 2H), 6.83 (d, J=7.8 Hz, 1H), 6.01 (s, 2H), 4.07-3.98 (m, 3H), 2.87 (dd, J=12.0 Hz, 3.9 Hz, 3.3 Hz, 1H), 2.69 (dd, J=12.0 Hz, 7.5 Hz, 7.5 Hz, 1H), 2.42 (bs, OH, NH), 1.13 (s, 9H); 13C NMR (50 MHz, CDCl3) δ 188.9, 162.9, 150.1, 148.8, 144.8, 131.9, 131.1, 129.9, 125.4, 120.3, 114.8, 109.0, 107.1, 101.9, 71.2, 68.9, 45.0, 29.4. Analyses calculated for C23H27NO5: C, 69.50; H, 6.85; N, 3.52. Found: C, 68.84; H, 6.94; N, 3.42.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylamine
Reactant of Route 2
tert-Butylamine
Reactant of Route 3
tert-Butylamine
Reactant of Route 4
tert-Butylamine
Reactant of Route 5
tert-Butylamine
Reactant of Route 6
tert-Butylamine
Customer
Q & A

Q1: What is the molecular formula and weight of tert-Butylamine?

A1: this compound has the molecular formula C4H11N and a molecular weight of 73.14 g/mol.

Q2: Are there any spectroscopic techniques commonly used to characterize this compound?

A: Yes, this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Electron Spin Resonance (ESR) spectroscopy [], Infrared (IR) spectroscopy [], and X-ray Photoelectron Spectroscopy (XPS) []. Mass spectrometry is also frequently employed [].

Q3: How does the stability of this compound vary under different conditions?

A: this compound can exhibit varying stability depending on the conditions. For example, its stability as a pharmaceutical excipient in perindopril this compound formulations is influenced by the presence of other excipients and processing methods. Studies have shown that granulating with pregelatine starch and water significantly enhances its stability, while mixing with microcrystalline cellulose or lactose reduces stability [].

Q4: Can this compound be used with metal nanoparticles?

A: Yes, this compound has shown promise in cleaning the surface of synthesized palladium nanocubes. It effectively removes impurities like polyvinylpyrrolidone (PVP) and bromide ions, leading to a cleaner surface with enhanced electrochemical characteristics [].

Q5: How is this compound used in the synthesis of fine chemicals?

A: this compound serves as a valuable reagent in synthesizing various fine chemicals. For instance, it acts as a reactant in the production of the rubber vulcanization accelerator TBBS (N-tert-butyl-2-benzothiazolesulfenamide) [, ]. Additionally, it participates as a catalyst in the preparation of L-α-glycerophosphocholine from natural lecithin through a transesterification process [].

Q6: What are some examples of reactions where this compound plays a role in the reaction mechanism?

A: this compound plays a key role in reactions like the palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols. It reacts with in-situ generated carbon dioxide to form carbamic acid, which then acts as a nucleophile, ultimately leading to the formation of polysubstituted aminopyrroles []. In another example, this compound facilitates the Hofmann elimination reaction over H-ZSM-5 zeolites, leading to the formation of isobutene and ammonia via a carbocation-mediated mechanism [].

Q7: Have there been any computational studies conducted on this compound systems?

A: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study this compound. One study used DFT to investigate the initial stages of Atomic Layer Deposition (ALD) of 2D-MoS2 on a SiO2 surface using a molybdenum precursor and H2S. The calculations highlighted the crucial role of this compound formation and desorption in the ALD process [, ].

Q8: What strategies can be used to improve the stability of formulations containing this compound?

A: The stability of perindopril this compound, a pharmaceutical compound, can be enhanced through specific formulation strategies. Research suggests that granulating the drug with pregelatine starch and water significantly improves stability. Additionally, preparing freeze-dried powders using polyvidone K30 or VA 64 presents an alternative method for stability enhancement [].

Q9: How is this compound typically quantified in different matrices?

A: Various analytical techniques are employed for this compound quantification. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthalaldehyde (OPA) is a sensitive method for determining trace levels of this compound, particularly in pharmaceutical substances like Tigecycline []. Additionally, microemulsion liquid chromatography (MELC) coupled with UV detection offers a robust technique for analyzing perindopril this compound and its impurities in pharmaceutical formulations []. Gas chromatography and thermogravimetric analysis are also used for studying this compound desorption from solid catalysts [].

Q10: Are there any studies investigating the solubility of this compound salts?

A: Yes, research has explored the solubility of various this compound salts, particularly in the context of enhancing the solubility and dissolution rate of poorly soluble drugs. Studies have investigated the impact of different counterions on the solubility of this compound salts of carboxylic acid drugs, revealing that counterions like butylamine and 2-amino-2-methylpropan­2-ol significantly improve solubility compared to the parent drugs [].

Q11: How is this compound utilized in the study of clathrate hydrates?

A: this compound plays a crucial role in investigating the properties and behavior of clathrate hydrates. For instance, studies have examined the equilibrium data of this compound clathrate hydrates with gases like CO2 and N2, providing insights into the impact of this compound on gas hydrate formation and dissociation conditions [, ]. Additionally, research on gamma-irradiated this compound clathrate hydrates has revealed the presence of trapped electrons, contributing to the understanding of electron behavior in icy materials [].

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